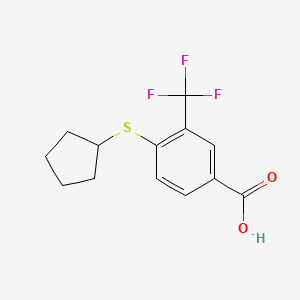
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid
描述
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C13H13F3O2S and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid is a unique compound characterized by the presence of a cyclopentylsulfanyl group and a trifluoromethyl group attached to a benzoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The chemical formula for this compound is . Its structure can be visualized as follows:
- Cyclopentylsulfanyl group : Contributes to the lipophilicity and potential interactions with biological targets.
- Trifluoromethyl group : Enhances the compound's metabolic stability and bioactivity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid often show effectiveness against various bacterial strains. Studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , although specific data on this compound is limited.
Anti-inflammatory Effects
The presence of the sulfonyl group in similar compounds has been linked to anti-inflammatory effects. Compounds designed with such moieties often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The potential mechanism may involve modulation of signaling pathways such as NF-kB.
Anticancer Activity
Recent studies have explored the anticancer potential of trifluoromethylated benzoic acids. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, similar compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study: Anticancer Activity
A recent study investigated a series of trifluoromethylated benzoic acids, revealing that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The findings are summarized in Table 1.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 45 | Induces apoptosis |
| Compound B | HCT-116 | 60 | Inhibits CDK2 activity |
| This compound | TBD | TBD | TBD |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Similar compounds have shown favorable absorption and distribution characteristics, with moderate half-lives suitable for therapeutic use. However, toxicity studies are essential to ensure safety, particularly regarding liver and kidney functions.
科学研究应用
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities:
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, derivatives have been effective against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, likely through inhibition of pro-inflammatory pathways .
- Anticancer Potential : The compound's mechanism may involve apoptosis induction in cancer cells, suggesting potential utility in oncology .
Enzyme Inhibition
The compound's structural features may allow it to act as an enzyme inhibitor. Studies on analogous compounds have shown effectiveness in inhibiting enzymes such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
Material Science Applications
This compound can also serve as a functional material in developing specialized coatings and polymers due to its unique chemical properties. Its lipophilicity may enhance the compatibility with various organic matrices, making it suitable for applications in electronics and material sciences .
Case Studies and Research Findings
属性
IUPAC Name |
4-cyclopentylsulfanyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)10-7-8(12(17)18)5-6-11(10)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACACAKDHDPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















